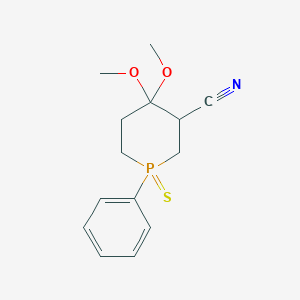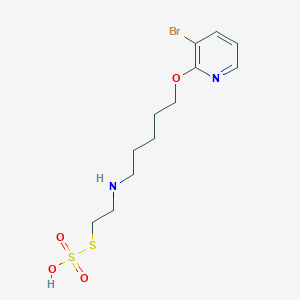
S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound that features a brominated pyridine ring, an aminoethyl group, and a thiosulfate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps, starting with the bromination of pyridine to form 3-bromo-2-pyridine. This intermediate is then reacted with pentylamine to introduce the pentylamino group. The final step involves the reaction of the resulting compound with ethyl hydrogen thiosulfate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The brominated pyridine ring can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
科学研究应用
S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes or receptors. The brominated pyridine ring can engage in π-π interactions with aromatic residues, while the thiosulfate group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Bromo-2-pyridine: A simpler brominated pyridine derivative.
Pentylamine: A primary amine with a pentyl group.
Ethyl hydrogen thiosulfate: A thiosulfate compound used in the synthesis of the target compound.
Uniqueness
S-2-((5-(3-Bromo-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to its combination of a brominated pyridine ring, an aminoethyl group, and a thiosulfate moiety
属性
CAS 编号 |
41287-03-0 |
|---|---|
分子式 |
C12H19BrN2O4S2 |
分子量 |
399.3 g/mol |
IUPAC 名称 |
3-bromo-2-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine |
InChI |
InChI=1S/C12H19BrN2O4S2/c13-11-5-4-7-15-12(11)19-9-3-1-2-6-14-8-10-20-21(16,17)18/h4-5,7,14H,1-3,6,8-10H2,(H,16,17,18) |
InChI 键 |
VSAKIIBISLYNOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)OCCCCCNCCSS(=O)(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


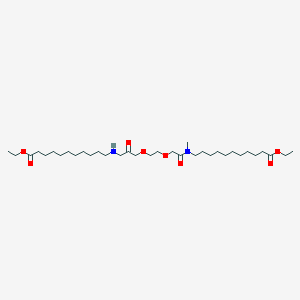
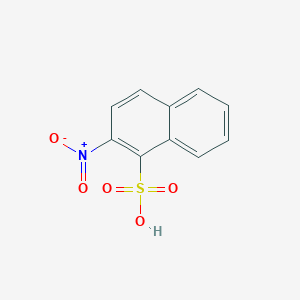
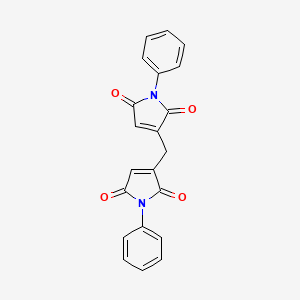
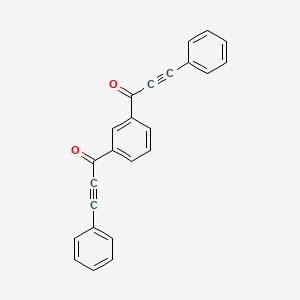


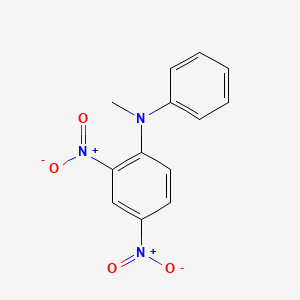

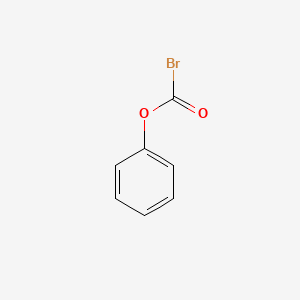
![2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14663285.png)

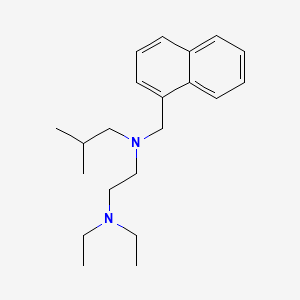
![Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-](/img/structure/B14663326.png)
